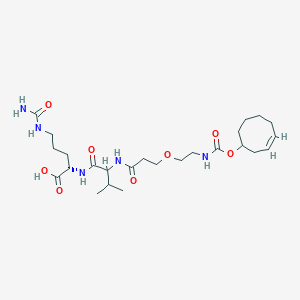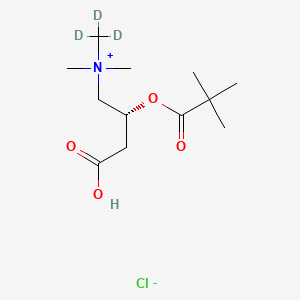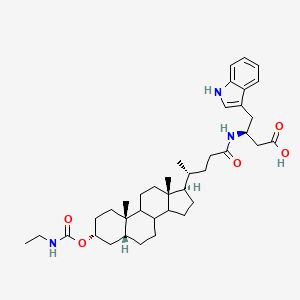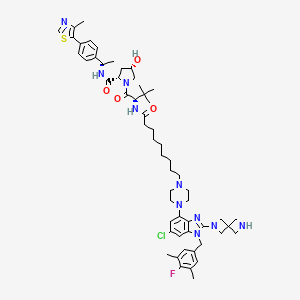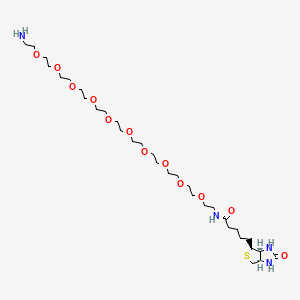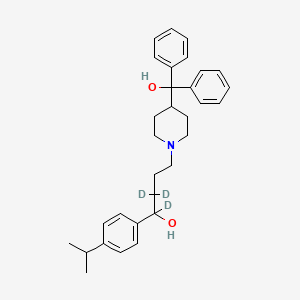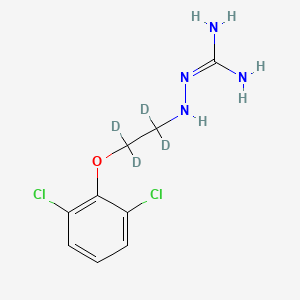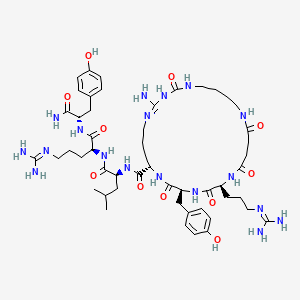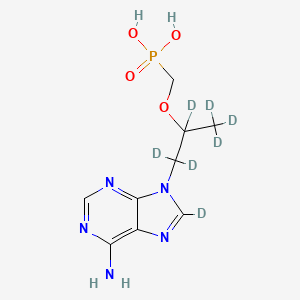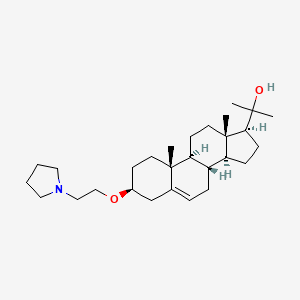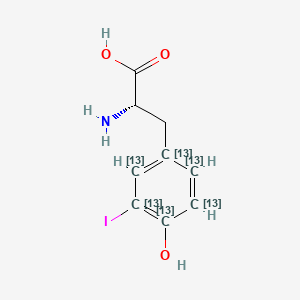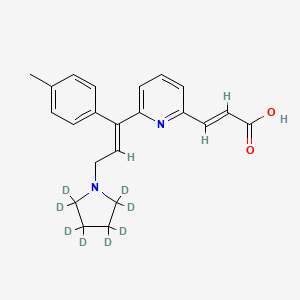
Acrivastine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrivastine-d8 is a deuterated form of acrivastine, an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . As a triprolidine analog, acrivastine functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acrivastine involves a palladium-catalyzed coupling reaction. The process begins with p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials . The reaction conditions are mild, and the method avoids the use of dangerous reagents like butyl lithium, making it safer for industrial production . The reaction is efficient, with a short time requirement and high yield .
Industrial Production Methods
In industrial settings, acrivastine is often produced in combination with pseudoephedrine to create sustained-release tablets. The process involves mixing the active components with fillers and framework materials, followed by granulation, drying, and compression into tablets . This method ensures a long duration of action, slow release, and minimal adverse reactions .
化学反応の分析
Types of Reactions
Acrivastine undergoes various chemical reactions, including:
Oxidation: Acrivastine can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert acrivastine into its reduced forms.
Substitution: Acrivastine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of acrivastine, such as oxides, reduced forms, and substituted compounds .
科学的研究の応用
Acrivastine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of acrivastine under different conditions.
Biology: Employed in biological studies to understand its interaction with histamine receptors.
Medicine: Investigated for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Utilized in the development of sustained-release formulations for better therapeutic outcomes
作用機序
Acrivastine-d8 exerts its effects by blocking the H1 receptor, preventing histamine from binding and causing allergic symptoms . This action inhibits pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia . The molecular target is the histamine H1 receptor, and the pathway involves the inhibition of histamine-mediated responses .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine with a longer duration of action.
Loratadine: Known for its non-sedating properties and once-daily dosing.
Diphenhydramine: A first-generation antihistamine with sedative effects
Uniqueness
Acrivastine-d8 is unique due to its rapid onset of action and low sedative potential. Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in dosing .
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2 |
InChIキー |
PWACSDKDOHSSQD-FLUHWMMLSA-N |
異性体SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
